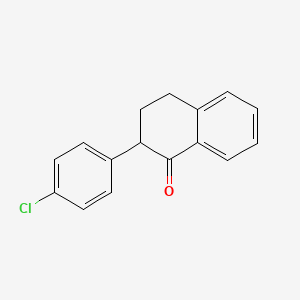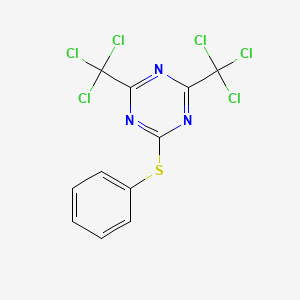
s-Triazine, 2-(phenylthio)-4,6-bis(trichloromethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
s-Triazine, 2-(phenylthio)-4,6-bis(trichloromethyl)- is a derivative of s-triazine, a six-membered heterocyclic aromatic ring containing three nitrogen atoms.
Méthodes De Préparation
The synthesis of s-Triazine, 2-(phenylthio)-4,6-bis(trichloromethyl)- typically involves the trimerization of nitriles such as cyanogen chloride or cyanamide . The reaction conditions often include the use of catalysts and specific temperature controls to ensure the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .
Analyse Des Réactions Chimiques
s-Triazine, 2-(phenylthio)-4,6-bis(trichloromethyl)- undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace one or more substituents on the triazine ring.
Oxidation and Reduction: It can participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions employed.
Applications De Recherche Scientifique
s-Triazine, 2-(phenylthio)-4,6-bis(trichloromethyl)- has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of s-Triazine, 2-(phenylthio)-4,6-bis(trichloromethyl)- involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity is attributed to the inhibition of bacterial DNA gyrases, which are essential for DNA replication and cell division . The compound’s anticancer properties may involve the inhibition of key enzymes and signaling pathways involved in cell proliferation and survival .
Comparaison Avec Des Composés Similaires
s-Triazine, 2-(phenylthio)-4,6-bis(trichloromethyl)- can be compared with other similar compounds, such as:
Altretamine: Used in cancer therapy.
Gedatolisib: An anticancer agent targeting multiple signaling pathways.
Enasidenib: Used for leukemia therapy.
These compounds share the s-triazine core structure but differ in their specific substituents and applications, highlighting the versatility and uniqueness of s-Triazine, 2-(phenylthio)-4,6-bis(trichloromethyl)- .
Propriétés
Formule moléculaire |
C11H5Cl6N3S |
|---|---|
Poids moléculaire |
424.0 g/mol |
Nom IUPAC |
2-phenylsulfanyl-4,6-bis(trichloromethyl)-1,3,5-triazine |
InChI |
InChI=1S/C11H5Cl6N3S/c12-10(13,14)7-18-8(11(15,16)17)20-9(19-7)21-6-4-2-1-3-5-6/h1-5H |
Clé InChI |
RCUOAHPSDFRHOR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)SC2=NC(=NC(=N2)C(Cl)(Cl)Cl)C(Cl)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


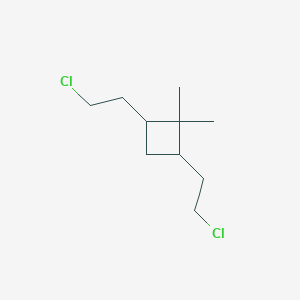
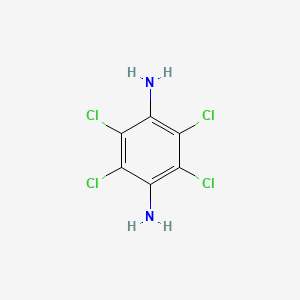
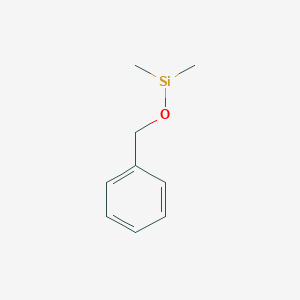
![4-[4-(Diphenylmethyl)-3-methylpiperazin-1-yl]butan-1-ol](/img/structure/B14739699.png)
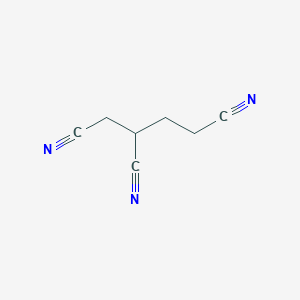
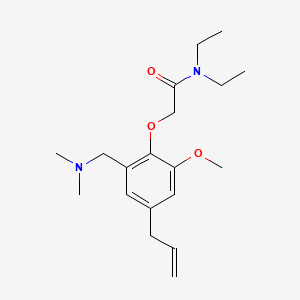
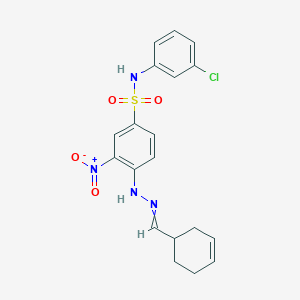
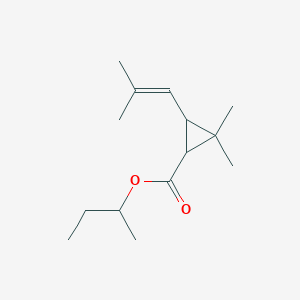

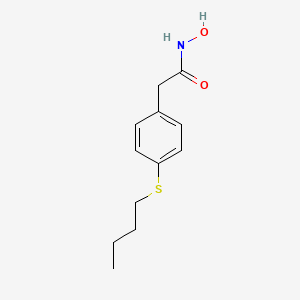
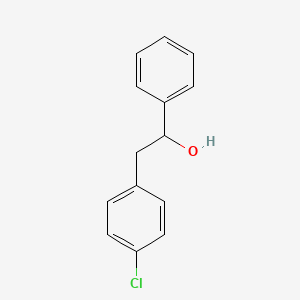
![[6-(N-ethylanilino)-2,3-dimethylhex-1-en-4-yn-3-yl] acetate](/img/structure/B14739739.png)
![2-(2,2-Dimethyloxan-4-yl)ethyl-[(4-hydroxy-3-methoxyphenyl)methyl]azanium](/img/structure/B14739745.png)
